molecular formula C9H17ClN4O2 B2613299 5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt CAS No. 1390654-17-7

5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

Cat. No.: B2613299
CAS No.: 1390654-17-7
M. Wt: 248.71
InChI Key: PDWDMQKCPIIRNC-UHFFFAOYSA-N
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Description

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the empirical formula C9H17ClN4O2 and a molecular weight of 248.71 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, can be achieved through various methods. One such method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another approach involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . This process effectively avoids the use of strong oxidants and transition-metal catalysts .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid can be represented by the SMILES string O=C(C1=NNC(Cl)=N1)O.CCN(CC)CC . The InChI representation is 1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines can also yield a wide range of 1,2,4-triazole derivatives .


Physical and Chemical Properties Analysis

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid is a solid substance . Its melting point is reported to be between 124-127 °C . The 1H NMR and 13C NMR data are also available .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis : The compound is involved in the synthesis of various chemical structures. For example, it's used in the formation of 3-(phenylazo)-1,2,4-triazoles through nucleophilic reactions with amines, indicating its versatility in organic synthesis (Araki et al., 2009).
  • Energetic Materials Production : It's a key precursor in the preparation of energetic salts, such as triazolyl-functionalized monocationic energetic salts, highlighting its potential in materials science, especially in the development of high-energy materials (Wang et al., 2007).
  • Peptidomimetics and Biologically Active Compounds : It serves as a starting molecule for the synthesis of peptidomimetics and other biologically active compounds based on the triazole scaffold. This points to its significant role in pharmaceutical and medicinal chemistry (Ferrini et al., 2015).

Novel Compounds and Reactions

  • Formation of Novel Heterocyclic Systems : Research demonstrates its use in the creation of new heterocyclic systems, like the transformation of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde into various triazole compounds, indicating its utility in exploring new chemical structures (L'abbé et al., 1991).
  • Energetic, Low-Melting Salts : It's instrumental in synthesizing heterocyclic-based salts with properties like low melting points and high decomposition onsets, useful in the field of ionic liquids and energetic materials (Drake et al., 2003).

Advanced Material Science Applications

  • High-Density Energetic Materials : The compound is crucial in the synthesis of high-density energetic materials, which have applications in explosives and propellants, showcasing its importance in defense and aerospace industries (Thottempudi & Shreeve, 2011).

Properties

IUPAC Name

5-chloro-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWDMQKCPIIRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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